![molecular formula C13H18N2O4 B5719738 N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide](/img/structure/B5719738.png)
N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide, also known as SD-105, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of morpholinecarboxamides and has been studied for its use in various fields such as cancer treatment and neuroprotection.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has also been shown to activate certain signaling pathways that are involved in cell death.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in animal models. N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide is its ability to induce cell death in cancer cells without affecting normal cells. This makes it a potentially effective cancer treatment with fewer side effects. However, one limitation of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide. One area of interest is the development of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide analogs with improved solubility and bioavailability. Another area of research is the use of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide and its potential use in the treatment of neurodegenerative diseases.
In conclusion, N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide is a promising compound with potential therapeutic properties in the fields of cancer treatment and neuroprotection. Further research is needed to fully understand its mechanism of action and to develop more effective analogs for clinical use.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine and subsequent reaction with chloroformic acid. The resulting compound is then purified through recrystallization to obtain the final product.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has been extensively studied for its potential use in cancer treatment. Research has shown that this compound has anticancer properties and can induce cell death in various cancer cell lines. N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has also been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-17-10-3-4-11(12(9-10)18-2)14-13(16)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYSHGYGBCULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide |
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